molecular formula C11H9ClF2O B13676843 2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13676843
M. Wt: 230.64 g/mol
InChI Key: QSKJCNUVNSCWAG-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClF2O It is a derivative of benzoannulene, characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the chlorination and fluorination of benzoannulene derivatives. One common method includes the reaction of 2-chlorobenzoannulene with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
  • 1,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Lacks the chlorine atom, which affects its overall stability and reactivity.
  • 2-Chloro-1,3-difluoro-5H-benzo 7annulen-5-one : Similar structure but without the tetrahydro component, leading to different physical and chemical properties .

Uniqueness

The unique combination of chlorine and fluorine atoms in 2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H9ClF2O

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-1,3-difluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H9ClF2O/c12-10-8(13)5-7-6(11(10)14)3-1-2-4-9(7)15/h5H,1-4H2

InChI Key

QSKJCNUVNSCWAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=CC(=C(C(=C2C1)F)Cl)F

Origin of Product

United States

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